

Application Notes and Protocols for YW2065

Administration in a Mice Xenograft Model

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Compound of Interest

Compound Name: YW2065

Cat. No.: B15541190

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Introduction

YW2065 is a novel pyrazole-4-carboxamide compound demonstrating significant anti-cancer activity, particularly in colorectal cancer (CRC) models.^{[1][2][3]} Its mechanism of action is dual-pronged, making it a compound of high interest for therapeutic development. **YW2065** inhibits the Wnt/ β -catenin signaling pathway and simultaneously activates the AMP-activated protein kinase (AMPK) pathway.^{[1][2][3]}

Dysregulation of the Wnt/ β -catenin pathway is a well-established driver in the pathogenesis of colorectal cancer.^{[1][3]} **YW2065** exerts its inhibitory effect by stabilizing Axin-1, a key scaffolding protein in the β -catenin destruction complex.^{[1][2]} This stabilization enhances the proteasomal degradation of β -catenin, thereby reducing its nuclear translocation and downstream oncogenic gene expression.

Concurrently, **YW2065** activates AMPK, a crucial energy sensor and tumor suppressor.^{[1][2]} AMPK activation can lead to the inhibition of cell growth and proliferation. The dual mechanism of **YW2065** suggests a potentially robust anti-tumor effect. Preclinical studies have shown promising efficacy in a mice xenograft model with favorable pharmacokinetic properties and no apparent toxicity.^{[1][3]}

These application notes provide a detailed methodology for the administration of **YW2065** in a mice xenograft model using the SW480 human colorectal adenocarcinoma cell line.

Data Presentation

Table 1: In Vivo Efficacy of YW2065 on SW480 Xenograft Tumor Growth (Hypothetical Data Based on Efficacy Statements)

Treatment Group	Dosage	Administration Route	Mean Tumor Volume (mm ³) at Day 21	Tumor Growth Inhibition (%)	Mean Body Weight Change (%)
Vehicle Control	-	Intraperitoneal	1500 ± 250	0	+5 ± 2
YW2065	10 mg/kg	Intraperitoneal	500 ± 150	66.7	+4 ± 3

Note: This table is a representative example based on qualitative statements of efficacy in the search results. Actual results may vary.

Table 2: Pharmacokinetic Profile of YW2065 in Mice (Representative Data)

Parameter	Value
Administration Route	Intraperitoneal
Dosage	10 mg/kg
C _{max}	~1000 nM
T _{max}	~30 minutes
Half-life (t _{1/2})	~74 minutes
Bioavailability (IP)	~35%

Note: This table contains representative pharmacokinetic data based on general knowledge of small molecules administered intraperitoneally in mice and may not be specific to **YW2065**.

Experimental Protocols

Cell Culture and Preparation

Cell Line: SW480 (human colorectal adenocarcinoma)

Culture Medium:

- RPMI-1640 medium
- 10% Fetal Bovine Serum (FBS)
- 1% Penicillin-Streptomycin

Protocol:

- Culture SW480 cells in a humidified incubator at 37°C with 5% CO₂.
- Passage the cells every 2-3 days to maintain exponential growth.
- Prior to implantation, harvest cells using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in serum-free medium at a concentration of 5×10^6 cells per 100 μ L.
- Keep the cell suspension on ice until implantation.

Mice Xenograft Model Establishment

Animal Model:

- Athymic Nude Mice (nu/nu)
- 6-8 weeks old
- Acclimatize animals for at least one week before the experiment.
- All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol:

- Anesthetize the mouse using isoflurane.
- Inject 100 μ L of the SW480 cell suspension (5×10^6 cells) subcutaneously into the right flank of each mouse.
- Monitor the animals for tumor growth.

YW2065 Administration

Drug Formulation:

- Prepare a stock solution of **YW2065** in a suitable solvent (e.g., DMSO).
- For in vivo administration, prepare a fresh working solution on the day of use. A common vehicle for intraperitoneal injection is a mixture of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

Treatment Protocol:

- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into a vehicle control group and a **YW2065** treatment group (n=8-10 mice per group).
- Administer **YW2065** at a dose of 10 mg/kg via intraperitoneal injection.
- The control group should receive an equivalent volume of the vehicle only.
- Administer the treatment daily or as determined by preliminary tolerability studies.

Efficacy Evaluation and Endpoint Analysis

Monitoring:

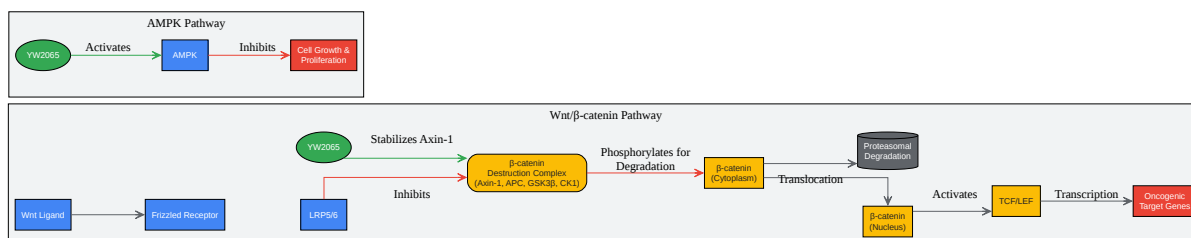
- Measure tumor volume and body weight 2-3 times per week.
- Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.

- Monitor the general health and behavior of the mice throughout the study.

Endpoint Analysis:

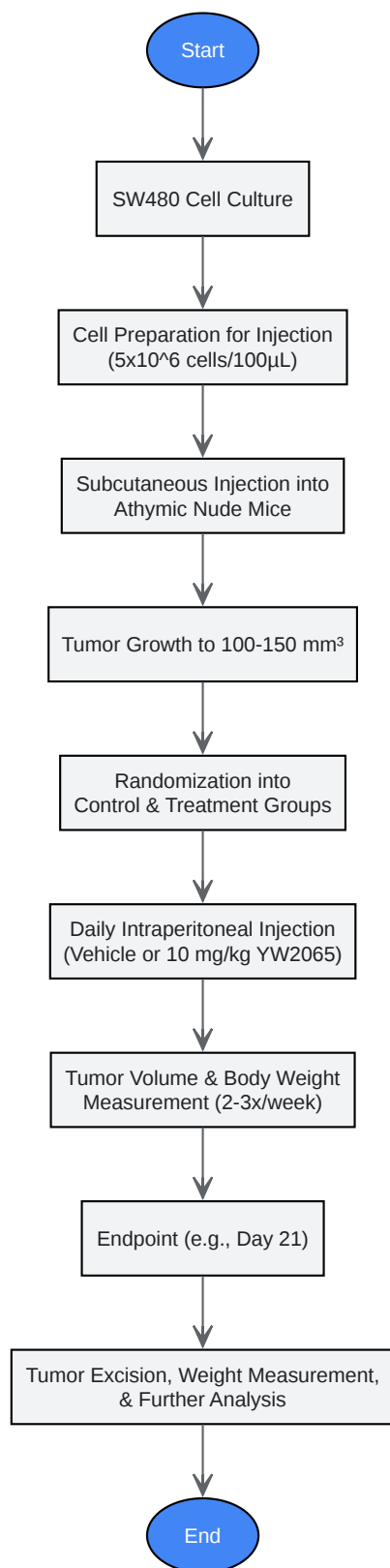
- At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors and record their final weight.
- A portion of the tumor tissue can be flash-frozen in liquid nitrogen for Western blot analysis (e.g., for β -catenin, p-AMPK levels) or fixed in formalin for immunohistochemistry.

Mandatory Visualization



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Caption: Dual mechanism of **YW2065** action.



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Caption: **YW2065** Xenograft Experiment Workflow.

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References

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